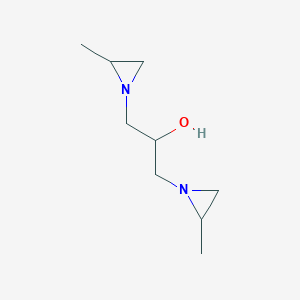
1,3-Bis(2-methylaziridin-1-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(2-methylaziridin-1-yl)propan-2-ol, commonly known as BMAP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer therapy. BMAP belongs to a class of compounds known as aziridines, which are organic molecules containing a three-membered ring consisting of two carbon atoms and one nitrogen atom.
作用機序
BMAP works by alkylating DNA, which leads to the formation of interstrand crosslinks. These crosslinks prevent DNA from replicating and cause the cell to undergo apoptosis. BMAP has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
生化学的および生理学的効果
BMAP has been shown to have a wide range of biochemical and physiological effects. It has been shown to cause DNA damage, inhibit cell division, and induce apoptosis in cancer cells. BMAP has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
実験室実験の利点と制限
One of the main advantages of using BMAP in lab experiments is its cytotoxicity against cancer cells. This makes it a promising candidate for cancer therapy. However, BMAP has also been shown to exhibit cytotoxic effects against normal cells, which could limit its use in clinical settings. Another limitation of using BMAP is its instability in aqueous solutions, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for research on BMAP. One area of interest is to develop more stable analogs of BMAP that exhibit similar cytotoxic effects against cancer cells but have fewer side effects. Another area of interest is to study the mechanism of action of BMAP in more detail, with the aim of identifying new targets for cancer therapy. Finally, BMAP could be used in combination with other chemotherapeutic agents to enhance their efficacy and reduce side effects.
合成法
BMAP can be synthesized in several ways, but the most common method involves the reaction of 2-methylaziridine with epichlorohydrin in the presence of a base catalyst such as potassium hydroxide. The resulting product is then treated with hydrochloric acid to obtain BMAP as a white crystalline solid.
科学的研究の応用
BMAP has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit cytotoxic effects against a variety of cancer cell lines, including breast, lung, and prostate cancer. BMAP works by inducing DNA damage and inhibiting cell division, leading to apoptosis or programmed cell death.
特性
CAS番号 |
1690-48-8 |
|---|---|
製品名 |
1,3-Bis(2-methylaziridin-1-yl)propan-2-ol |
分子式 |
C9H18N2O |
分子量 |
170.25 g/mol |
IUPAC名 |
1,3-bis(2-methylaziridin-1-yl)propan-2-ol |
InChI |
InChI=1S/C9H18N2O/c1-7-3-10(7)5-9(12)6-11-4-8(11)2/h7-9,12H,3-6H2,1-2H3 |
InChIキー |
SRJAHAZGKBBXMG-UHFFFAOYSA-N |
SMILES |
CC1CN1CC(CN2CC2C)O |
正規SMILES |
CC1CN1CC(CN2CC2C)O |
その他のCAS番号 |
1690-48-8 |
同義語 |
1,3-bis(2-methylaziridin-1-yl)propan-2-ol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



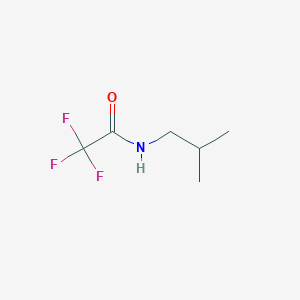
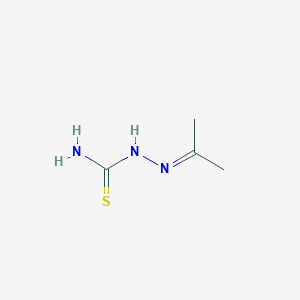

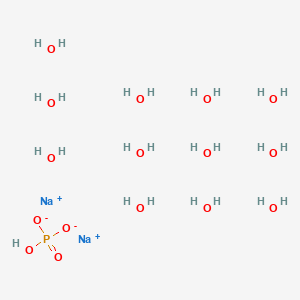
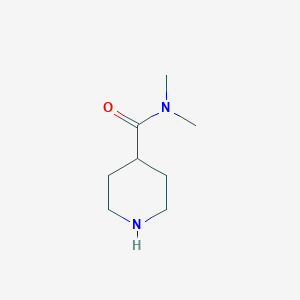
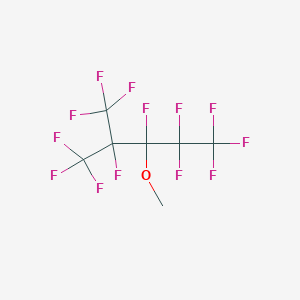
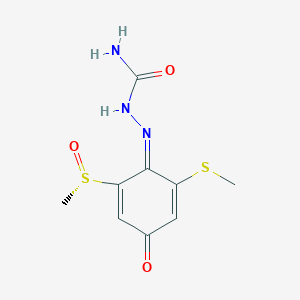
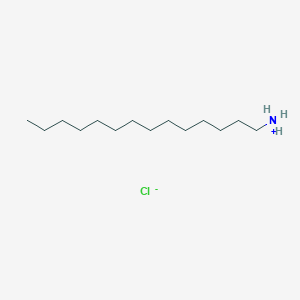
![3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid](/img/structure/B158133.png)
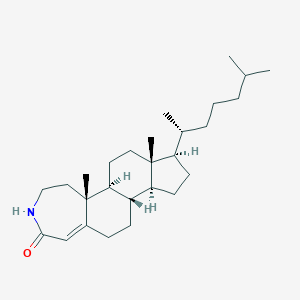
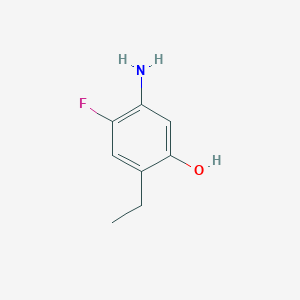
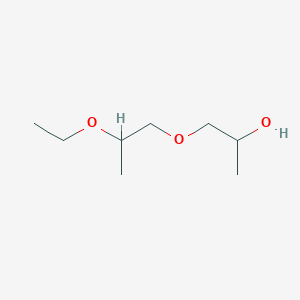
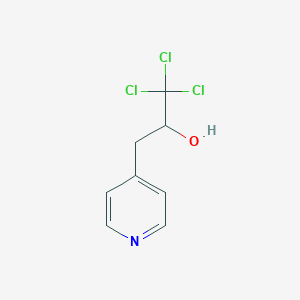
![3,4,6,7,8,9-Hexahydro-4,6,6,9,9-pentamethyl-1H-naphtho[2,3-c]pyran](/img/structure/B158144.png)